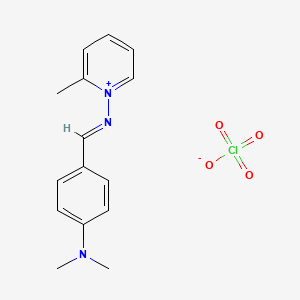
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N''-(2-hydroxyethyl)phosphoric triamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes chloroethyl, cyclohexyl, and hydroxyethyl groups attached to a phosphoric triamide core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phosphorus oxychloride to form N-cyclohexylphosphoric triamide. This intermediate is then reacted with 2-chloroethylamine and 2-hydroxyethylamine under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloroethyl groups can be reduced to ethyl groups under specific conditions.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular functions. The hydroxyethyl group may also participate in hydrogen bonding and other interactions that modulate the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-chloroethyl)amine: A simpler analogue with similar chloroethyl groups but lacking the cyclohexyl and hydroxyethyl functionalities.
Cyclophosphamide: A well-known chemotherapeutic agent with structural similarities, including the presence of chloroethyl groups.
Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups attached to a central nitrogen atom.
Uniqueness
N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclohexyl group enhances its lipophilicity, while the hydroxyethyl group provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of N,N-Bis(2-chloroethyl)-N’-cyclohexyl-N’'-(2-hydroxyethyl)phosphoric triamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
117112-33-1 |
|---|---|
Fórmula molecular |
C12H26Cl2N3O2P |
Peso molecular |
346.23 g/mol |
Nombre IUPAC |
2-[[bis(2-chloroethyl)amino-(cyclohexylamino)phosphoryl]amino]ethanol |
InChI |
InChI=1S/C12H26Cl2N3O2P/c13-6-9-17(10-7-14)20(19,15-8-11-18)16-12-4-2-1-3-5-12/h12,18H,1-11H2,(H2,15,16,19) |
Clave InChI |
HGQCIGLUITYMKL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NP(=O)(NCCO)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















